molecular formula C6H7NO3S B2888666 2-(Hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1526825-09-1

2-(Hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2888666
CAS No.: 1526825-09-1
M. Wt: 173.19
InChI Key: QISGTVFTDHJGLX-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 1526825-09-1) is a high-purity thiazole derivative of significant interest in biochemical and microbiological research. This compound is central to studies investigating thiamin (Vitamin B1) biosynthesis and function. Research has identified related carboxythiazoles, such as 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-carboxylic acid (cHET), as crucial microbial nutrient currencies and valuable in vivo B1 precursors for ubiquitous marine picoeukaryotic phytoplankton and bacteria like Escherichia coli . These organisms can salvage these exogenous thiazole precursors to meet their thiamin demands, bypassing the need for de novo synthesis . The presence of the thiazole kinase enzyme (ThiM) is often required for this utilization, highlighting a specific mechanism of action in certain auxotrophs . Beyond its role in fundamental vitamin metabolism, the 4-methylthiazole-5-carboxylate structure is a key scaffold in medicinal chemistry. It serves as a critical intermediate in the synthetic pathways of various pharmaceuticals, including the third-generation cephalosporin antibacterial agent, cefditoren pivoxil . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-3-5(6(9)10)11-4(2-8)7-3/h8H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISGTVFTDHJGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1526825-09-1
Record name 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-methylthiazole with formaldehyde and subsequent oxidation to form the carboxylic acid group. The reaction conditions typically include the use of a suitable oxidizing agent such as potassium permanganate or hydrogen peroxide under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may also incorporate catalytic oxidation to improve yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key analogs of 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid, emphasizing substituent variations and their biological implications:

Compound Name (IUPAC) Substituent at Position 2 Molecular Weight Key Biological Activity References
This compound -CH2OH ~187.2 (Calculated) Hypothesized: Antioxidant, anti-inflammatory (inferred from analogs) N/A
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) -(4-Cl-Benzyl)NH- 316.3 Antidiabetic, improves insulin sensitivity via oxidative enzyme modulation
Febuxostat 3-Cyano-4-isobutoxyphenyl 316.37 Xanthine oxidase inhibitor; treats gout and hyperuricemia
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid 2,3-Dihydrobenzofuran-5-yl 261.3 Structural analog; potential applications in drug discovery (undisclosed activity)
2-(2-Bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid 2-Bromo-4-methylphenyl 312.19 Research chemical; genotoxic impurity studies (e.g., in febuxostat synthesis)

Physicochemical Properties

  • Solubility : The hydroxymethyl group increases polarity, likely improving aqueous solubility compared to BAC (logP ~2.5) and Febuxostat (logP ~3.1).
  • Synthesis: BAC is synthesized via nucleophilic substitution of ethyl 2-(benzylamino)-4-methylthiazole-5-carboxylate , while Febuxostat involves formyl-to-cyano group conversion . The hydroxymethyl analog could be derived from aldehyde intermediates via reduction.

Therapeutic Potential and Limitations

  • Febuxostat : Clinically validated but associated with cardiovascular risks in long-term use .
  • Hydroxymethyl Variant : Hypothetically safer due to reduced aromaticity but requires pharmacokinetic and toxicity studies.

Biological Activity

2-(Hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, featuring both hydroxymethyl and carboxylic acid functional groups, contributes to its diverse biological effects.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors within cells. Preliminary studies indicate that it may inhibit certain enzymes or modulate signaling pathways related to cell growth and survival. Although the exact molecular targets are still under investigation, the compound appears to affect key cellular processes that could lead to antimicrobial and anticancer effects .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. In vitro studies have shown promising results:

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus1.95–15.62 µg/mL3.91–62.5 µg/mL
Enterococcus faecalis1.95–15.62 µg/mL3.91–62.5 µg/mL
Candida parapsilosis>1000 µg/mLNot determined

These results indicate that the compound exhibits strong activity against Gram-positive bacteria while showing limited antifungal effects .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In particular, it has demonstrated significant inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer):

Cell Line IC50 Value Selectivity Index
MDA-MB-2310.126 µMHigh
MCF-717.02 µMModerate

The compound showed a nearly 20-fold difference in activity between cancerous and non-cancerous cells, suggesting a favorable therapeutic window .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various thiazole derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Enterococcus faecalis. The results indicated that this compound was among the most potent tested, demonstrating its potential as a lead compound for further development in antimicrobial therapies .
  • Cancer Treatment Research : In an animal model study involving MDA-MB-231 cells injected into mice, treatment with the compound resulted in significant tumor size reduction compared to control groups. Histopathological analysis revealed decreased cellular proliferation markers and increased apoptosis in treated tumors .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid?

  • Methodology : The compound can be synthesized via cyclization of precursors such as 2-aminothiazole derivatives. For example, hydrolysis of ethyl esters under acidic (HCl, reflux, 80–90°C) or basic (NaOH in aqueous ethanol, 40°C) conditions yields carboxylic acid derivatives with high purity (85–90% yield) . Adjust reaction stoichiometry and temperature to accommodate the hydroxymethyl group’s sensitivity to harsh conditions.

Q. How can the solubility of this compound be modulated for biological assays?

  • Methodology : Solubility is influenced by pH and functional groups. The carboxylic acid moiety allows salt formation (e.g., sodium salts) under basic conditions, enhancing aqueous solubility (78% yield for sodium salt preparation) . For polar solvents, use DMSO or ethanol, but confirm compatibility with downstream assays (e.g., avoid DMSO in cell-based studies).

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the hydroxymethyl (-CH2_2OH) and carboxylic acid (-COOH) groups. Compare with analogs like 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid (δ ~2.5 ppm for methyl, δ ~170 ppm for COOH) .
  • HRMS : Validate molecular weight (C6_6H7_7NO3_3S; theoretical MW: 173.19 g/mol) using high-resolution mass spectrometry .

Q. How stable is this compound under varying storage conditions?

  • Methodology : Stability tests should include:

  • Thermal stability : Use TGA/DSC to assess decomposition temperatures (e.g., analogs like 4-methyl-1,2,3-thiadiazole-5-carboxylic acid decompose above 200°C) .
  • Photostability : Store in amber vials to prevent photodegradation, as thiazole rings are prone to UV-induced reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response curves : Re-evaluate activity at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
  • Assay interference : Test for false positives due to thiazole redox activity using counter-screens (e.g., add catalase to rule out H2_2O2_2 generation) .
  • Structural analogs : Compare with 2-(4-chlorophenyl)thiazole-5-carboxylic acid, which showed reproducible anti-TMV activity (54.1% curative rate) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The hydroxymethyl group may form hydrogen bonds with catalytic residues.
  • MD simulations : Assess binding stability over 100 ns trajectories, focusing on thiazole ring rigidity and carboxylic acid ionization states .

Q. What catalytic systems enhance the efficiency of derivatization reactions?

  • Methodology :

  • Cross-coupling : Use Pd catalysts for Suzuki-Miyaura reactions to introduce aryl groups at the hydroxymethyl position.
  • Esterification : Optimize with DCC/DMAP in dry dichloromethane to protect the carboxylic acid group without side reactions .

Q. How do substituent variations impact the compound’s electrochemical properties?

  • Methodology :

  • Cyclic voltammetry : Compare oxidation potentials of 2-(hydroxymethyl) vs. 2-methyl analogs. The hydroxymethyl group may lower oxidation potential due to electron-donating effects.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate with redox behavior .

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